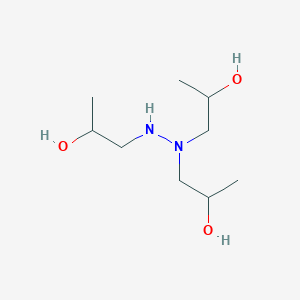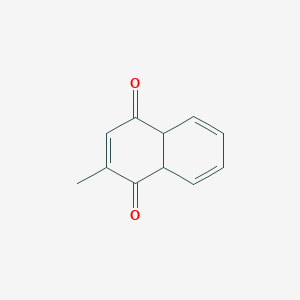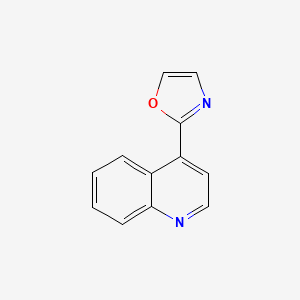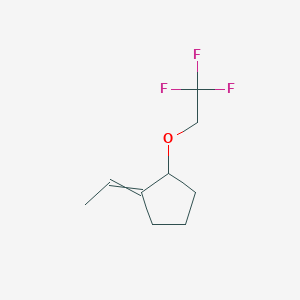![molecular formula C12H20O3 B14362423 Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol CAS No. 90542-59-9](/img/structure/B14362423.png)
Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid;8-tricyclo[52102,6]decanylmethanol is a compound that combines the simplest carboxylic acid, formic acid, with a complex bicyclic alcohol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol typically involves the reaction of formic acid with tricyclo[5.2.1.02,6]deca-3,8-diene in the presence of boron trifluoride etherate (BF3·OEt2). This reaction yields exo-(formyloxy)tricyclo[5.2.1.02,6]dec-3-ene, which can further react with (meth)acrylic acids to form diesters .
Industrial Production Methods
Industrial production methods for this compound often involve the hydration of dicyclopentadiene using a heteropoly acid as a catalyst . This method is advantageous for large-scale production due to its high yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The compound can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, alter cellular signaling pathways, and interact with biomolecules to exert its effects. These interactions are often mediated by the compound’s unique structure, which allows it to bind to specific sites on target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Formic acid: The simplest carboxylic acid, known for its use in chemical synthesis and as a preservative.
Tricyclo[5.2.1.02,6]decane-2-carboxylic acid esters: Compounds with similar bicyclic structures, used in fragrance and flavor industries.
Uniqueness
Formic acid;8-tricyclo[52102,6]decanylmethanol is unique due to its combination of formic acid and a complex bicyclic alcohol structure
Propiedades
Número CAS |
90542-59-9 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol |
InChI |
InChI=1S/C11H18O.CH2O2/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10;2-1-3/h7-12H,1-6H2;1H,(H,2,3) |
Clave InChI |
ZCWHWPHVTNWSFW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)C3CC2CC3CO.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid](/img/structure/B14362348.png)




![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)

![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)

![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)


![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)

